molecular formula C14H16N4O3S B8073858 N-(hydrazinylmethylidene)-2-methyl-5-methylsulfonyl-4-pyrrol-1-ylbenzamide

N-(hydrazinylmethylidene)-2-methyl-5-methylsulfonyl-4-pyrrol-1-ylbenzamide

Cat. No.: B8073858
M. Wt: 320.37 g/mol
InChI Key: GREJBUKXDJNOLV-UHFFFAOYSA-N
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Description

N-(hydrazinylmethylidene)-2-methyl-5-methylsulfonyl-4-pyrrol-1-ylbenzamide is a complex organic compound that features a hydrazinylmethylidene group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(hydrazinylmethylidene)-2-methyl-5-methylsulfonyl-4-pyrrol-1-ylbenzamide typically involves the condensation of an appropriate hydrazide with a benzaldehyde derivative. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The specific steps include:

  • Preparation of the hydrazide precursor.
  • Condensation reaction with the benzaldehyde derivative.
  • Purification of the final product through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinylmethylidene group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products:

  • Oxidation products include oxides of the hydrazinylmethylidene group.
  • Reduction products include sulfides.
  • Substitution products include nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

N-(hydrazinylmethylidene)-2-methyl-5-methylsulfonyl-4-pyrrol-1-ylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(hydrazinylmethylidene)-2-methyl-5-methylsulfonyl-4-pyrrol-1-ylbenzamide involves its interaction with specific molecular targets. The hydrazinylmethylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

  • N-(hydrazinylmethylidene)-2-methyl-4-pyrrol-1-ylbenzamide
  • N-(hydrazinylmethylidene)-5-methylsulfonyl-4-pyrrol-1-ylbenzamide
  • N-(hydrazinylmethylidene)-2-methyl-5-methylsulfonylbenzamide

Comparison: N-(hydrazinylmethylidene)-2-methyl-5-methylsulfonyl-4-pyrrol-1-ylbenzamide is unique due to the presence of both the hydrazinylmethylidene and sulfonyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability and specificity in its interactions with molecular targets.

Properties

IUPAC Name

N-(hydrazinylmethylidene)-2-methyl-5-methylsulfonyl-4-pyrrol-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-10-7-12(18-5-3-4-6-18)13(22(2,20)21)8-11(10)14(19)16-9-17-15/h3-9H,15H2,1-2H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREJBUKXDJNOLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)N=CNN)S(=O)(=O)C)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1C(=O)N=CNN)S(=O)(=O)C)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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